

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sulfatinib

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Compound of Interest

Compound Name: Sulfatinib

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Abstract

Sulfatinib (also known as Surufatinib) is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R). Its multi-targeted mechanism of action allows it to simultaneously inhibit tumor angiogenesis, proliferation, and tumor-associated macrophage signaling, making it a promising agent in the treatment of various solid tumors, particularly neuroendocrine tumors. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route for **Sulfatinib**, including experimental protocols for key synthetic steps.

Chemical Structure and Properties

Sulfatinib is a complex molecule featuring a substituted pyrimidine core linked to an indole moiety and a phenylmethanesulfonamide group.

IUPAC Name: N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide^[1]

Chemical Formula: C₂₄H₂₈N₆O₃S^[1]

Molecular Weight: 480.6 g/mol [1]

SMILES: CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C[1]

InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N[1]

The structure of **Sulfatinib** incorporates several key pharmacophores:

- A 2-methyl-1H-indol-5-yloxy group: This moiety is crucial for binding to the kinase domain.
- A pyrimidin-2-ylamino linker: This connects the indole group to the central phenyl ring.
- A phenylmethanesulfonamide group: This portion of the molecule, including the dimethylaminoethyl chain, contributes to the overall solubility and pharmacokinetic properties of the drug.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ N ₆ O ₃ S	PubChem CID: 52920501[1]
Molecular Weight	480.6 g/mol	PubChem CID: 52920501[1]
CAS Number	1308672-74-3	PubChem CID: 52920501
Appearance	Solid powder	MedKoo Biosciences
Solubility	DMSO: 96 mg/mL (199.75 mM)	Selleck Chemicals[2]

Synthesis of Sulfatinib

The synthesis of **Sulfatinib** is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. The synthesis described herein is based on the route disclosed in patent US 8,946,249 B2.

Synthesis of Key Intermediates

Experimental Protocol:

To a solution of 5-methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, a 1 M solution of boron tribromide (BBr_3) in DCM (3 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water at 0 °C. The aqueous layer is basified with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-methyl-1H-indol-5-ol as a solid.

This intermediate is synthesized from 3-nitrobenzyl chloride in a multi-step process involving substitution with sodium sulfite, chlorination to the sulfonyl chloride, and subsequent amidation with N,N-dimethylethane-1,2-diamine, followed by reduction of the nitro group.

Final Assembly of Sulfatinib

Step 1: Synthesis of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine

2-Methyl-1H-indol-5-ol (Intermediate 1) is reacted with 2,4-dichloropyrimidine in the presence of a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF) at an elevated temperature.

Step 2: Synthesis of N-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

The product from Step 1 is then coupled with N-(2-(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (Intermediate 2) via a nucleophilic aromatic substitution reaction. This is typically carried out in a high-boiling point solvent such as n-butanol or dioxane, often with the addition of an acid catalyst like hydrochloric acid.

Experimental Protocol (Final Coupling Step):

A mixture of 2-chloro-4-((2-methyl-1H-indol-5-yl)oxy)pyrimidine (1 equivalent), N-(2-(dimethylamino)ethyl)-1-(3-aminophenyl)methanesulfonamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in 2-pentanol is heated to reflux for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the

resulting precipitate is collected by filtration. The solid is washed with a suitable solvent, such as ethyl acetate or diethyl ether, and then dried under vacuum to yield **Sulfatinib**. Further purification can be achieved by recrystallization or column chromatography if necessary.

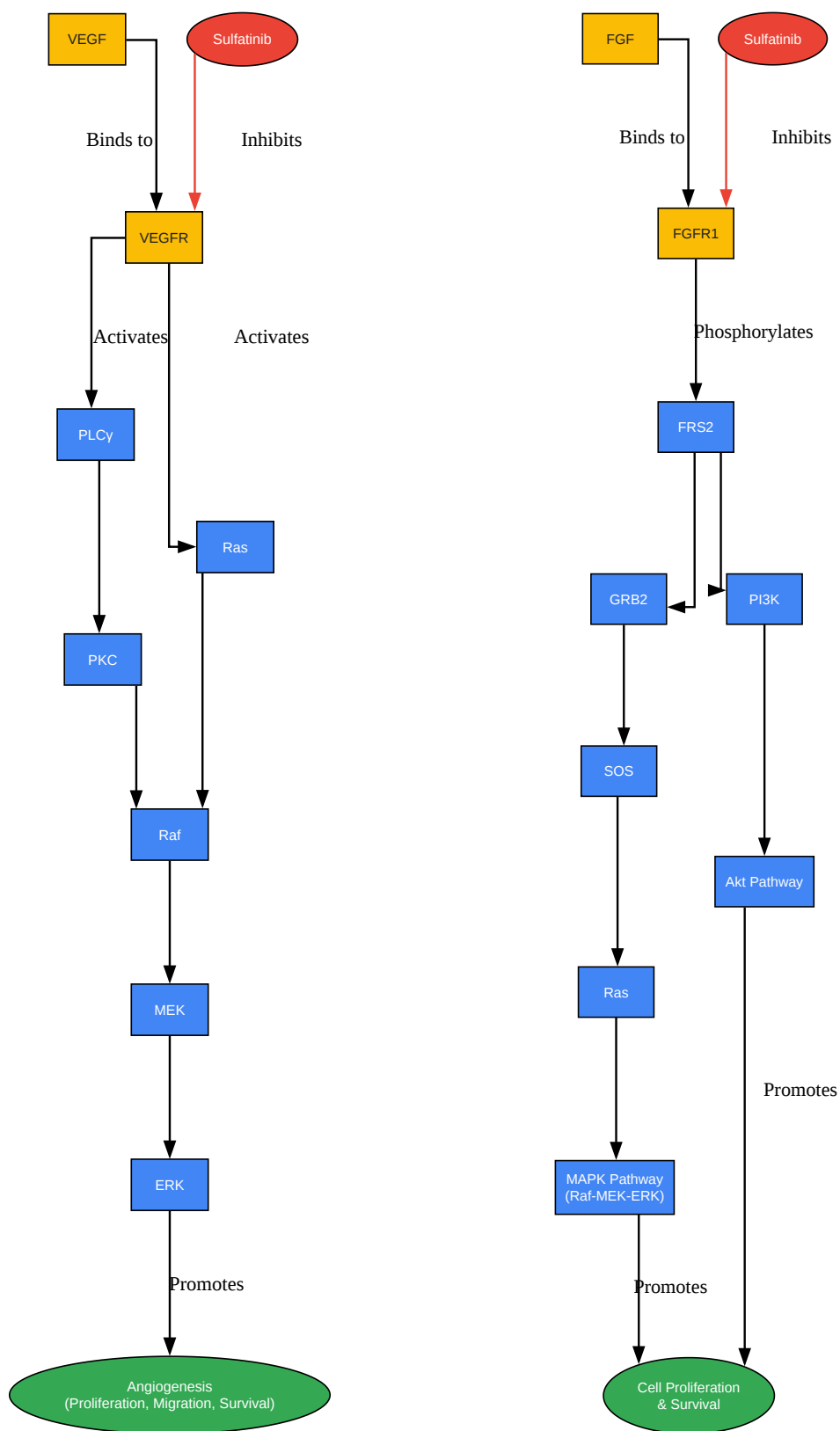
Signaling Pathways Targeted by Sulfatinib

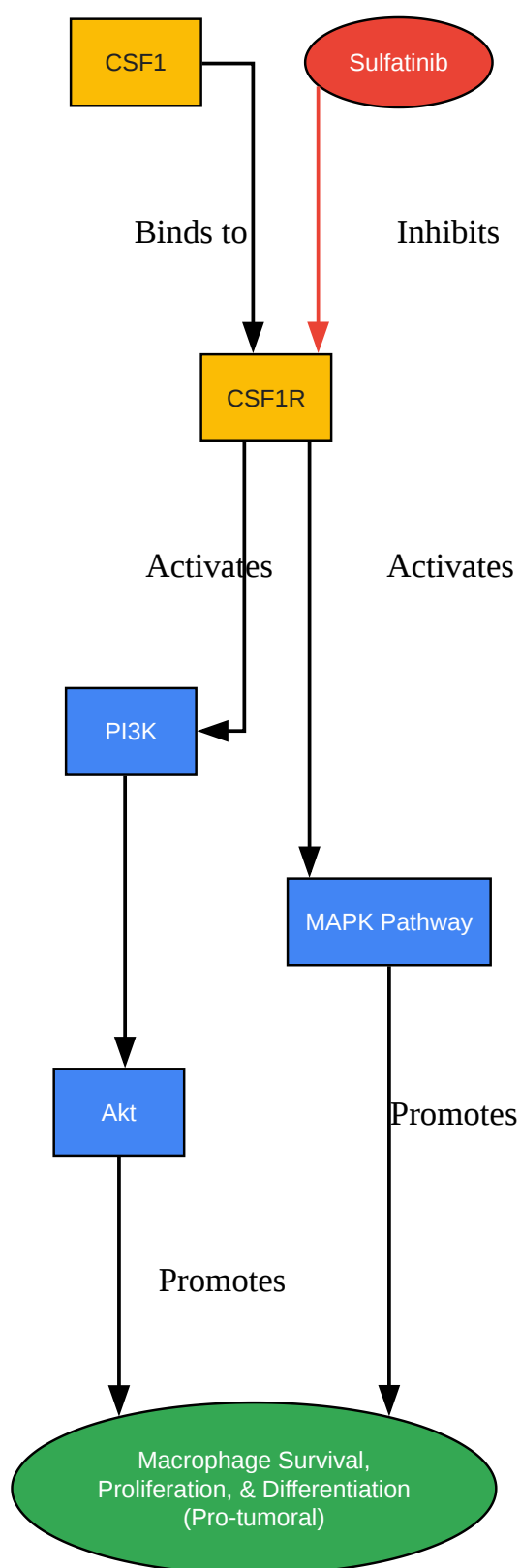
Sulfatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor growth and survival.

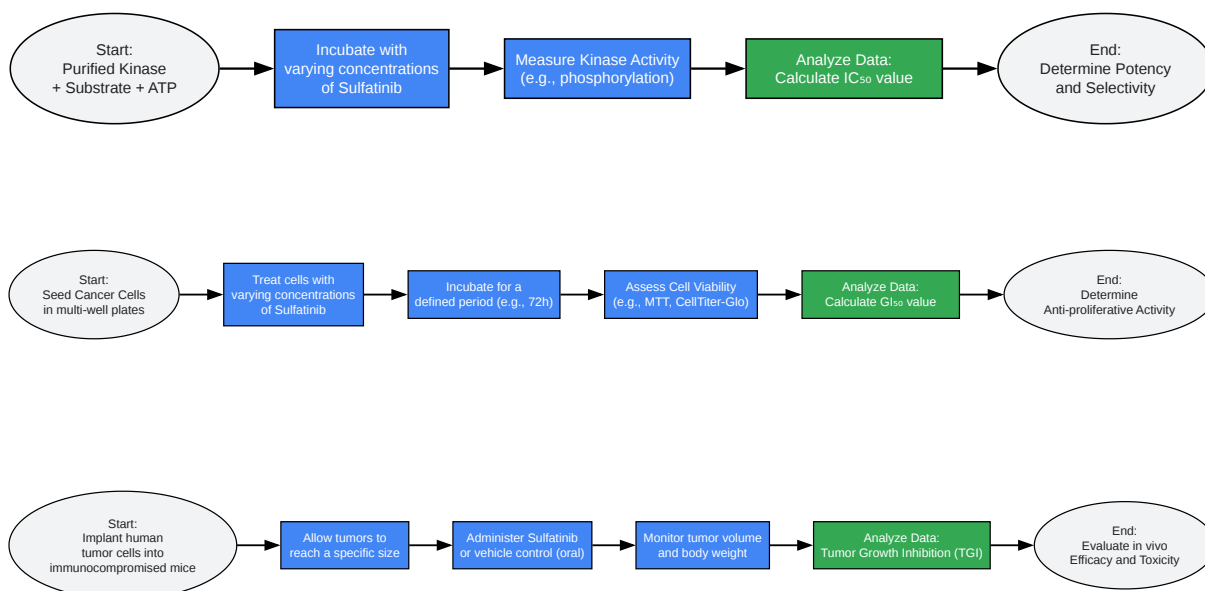
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[3] Tumor cells often overexpress VEGF, which binds to its receptors (VEGFRs) on endothelial cells, stimulating their proliferation, migration, and survival.[3] This leads to the formation of a tumor blood supply, providing essential nutrients and oxygen for tumor growth.

Sulfatinib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascades.[1] This inhibition prevents the activation of key downstream effectors such as PLC γ , PKC, and the Ras/MAPK pathway, ultimately leading to a reduction in tumor angiogenesis.[4]







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